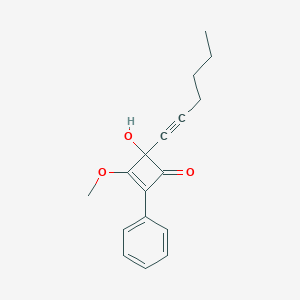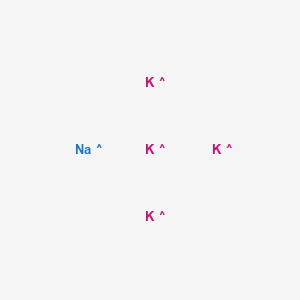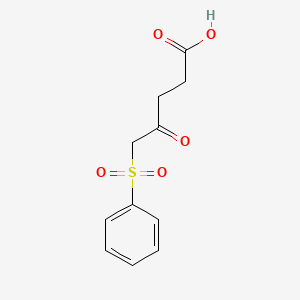
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one is a complex organic compound characterized by its unique cyclobutene ring structure
Vorbereitungsmethoden
The synthesis of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one typically involves a series of organic reactions. One common method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, participate in π-π interactions, and undergo various chemical transformations that affect its biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one include other cyclobutene derivatives and compounds with similar functional groups. For example:
Eigenschaften
CAS-Nummer |
118041-91-1 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
4-hex-1-ynyl-4-hydroxy-3-methoxy-2-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C17H18O3/c1-3-4-5-9-12-17(19)15(18)14(16(17)20-2)13-10-7-6-8-11-13/h6-8,10-11,19H,3-5H2,1-2H3 |
InChI-Schlüssel |
PMTGZJUSLHAOMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1(C(=C(C1=O)C2=CC=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)



